molecular formula C12H17NO4S2 B605334 alpha-lipoic acid-NHS CAS No. 40846-94-4

alpha-lipoic acid-NHS

Cat. No. B605334
CAS RN: 40846-94-4
M. Wt: 303.39
InChI Key: WBCUIGFYTHUQHZ-UHFFFAOYSA-N
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Description

Alpha-lipoic acid-NHS contains a lipoic acid group and a terminal NHS group. The NHS group can participate in reactions with primary amine groups to form amide bonds . It is an organic, sulfate-based compound produced by plants, humans, and animals .


Synthesis Analysis

The alpha-lipoic acid is synthesized by the homogeneous phase one-pot method by using 6, 8-dichloro ethyl caprylate as raw material, carbinol and water as solvent, and tetrabutylammonium bromide as phase transfer catalyst, and the reaction yield is 60% .


Molecular Structure Analysis

Alpha-lipoic acid-NHS has a molecular weight of 303.4 and a chemical formula of C12H17NO4S2 . Molecular orbital energy and spin density analysis indicate that the sulfhydryl (-SH) group of molecules has the greatest electron donating activity .


Chemical Reactions Analysis

Alpha-lipoic acid acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E .


Physical And Chemical Properties Analysis

Alpha-lipoic acid-NHS is a solid substance with a white to yellow appearance . It is soluble in DMSO, DMF, and DCM .

Scientific Research Applications

  • Antioxidant and Anti-inflammatory Activity

    • Field : Biochemistry and Clinical Research .
    • Application : ALA has antioxidant activity due to its ability to scavenge and inactivate free radicals . It also has anti-inflammatory activity .
    • Methods : ALA’s antioxidant activity is due to its ability to interact with glutathione and recycle endogenous glutathione .
    • Results : ALA exhibits significant antioxidant activity protecting against oxidative damage in several diseases, including neurodegenerative disorders .
  • Disease Prevention

    • Field : Pharmacognosy .
    • Application : ALA performs a crucial role in mitochondrial bioenergetic reactions .
    • Methods : ALA acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E .
    • Results : ALA has antioxidant, cognitive, cardiovascular, detoxifying, anti-aging, dietary supplement, anti-cancer, neuroprotective, antimicrobial, and anti-inflammatory properties .
  • Heart Disease and Hypertension Management

    • Field : Nutrition .
    • Application : ALA improves endothelial function, reduces oxidative stress, and lowers blood pressure .
    • Methods : ALA’s antioxidant properties help in reducing oxidative stress, thereby improving endothelial function and lowering blood pressure .
    • Results : ALA shows promise as an adjunct therapy for individuals with heart disease or hypertension .
  • Management of Neurodegenerative Diseases

    • Field : Neurology .
    • Application : ALA has potential application in the management of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .
    • Methods : The antioxidant properties of ALA help in reducing oxidative stress, which is beneficial in managing neurodegenerative diseases .
    • Results : ALA shows promise in the management of neurodegenerative diseases .
  • Diabetic Neuropathy Management

    • Field : Endocrinology .
    • Application : ALA is used in the management of diabetic neuropathy due to its ability to prevent neuronal lipid peroxidation .
    • Methods : ALA chelates transition metals, which can be beneficial in diseases related to metal overload .
    • Results : ALA shows promise in the management of diabetic neuropathy .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . Alpha-lipoic acid may cause a condition known as insulin autoimmune syndrome, which can result in low blood sugar (hypoglycemia) in individuals with a specific genetic variation .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(dithiolan-3-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c14-10-5-6-11(15)13(10)17-12(16)4-2-1-3-9-7-8-18-19-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCUIGFYTHUQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693233
Record name 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-lipoic acid-NHS

CAS RN

40846-94-4
Record name 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
D Lin, CL Hsieh, KC Hsu, PH Liao, S Qiu… - Nature …, 2021 - nature.com
… Poly(AMPD-BAC)-g-PEG (2.0 g, 0.21 mmol) was mixed with NHS-biotin (0.358 g, 1.05 mmol) and alpha-lipoic acid-NHS (0.33 ml, 1.1 mmol) in dry DMSO (30 mL). The mixture was …
Number of citations: 39 www.nature.com
F Malvano, R Pilloton, D Albanese - Food chemistry, 2020 - Elsevier
Nisin is an antimicrobial peptide with bacterial, fungicidal, virucidal properties, attacking bacteria and destroying the cell membranes. Thanks to its stability to hard conditions, it is a …
Number of citations: 43 www.sciencedirect.com

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